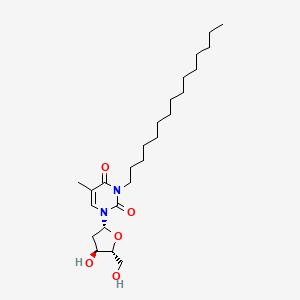
3-Pentadecylthymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentadecylthymidine is a synthetic nucleoside analog characterized by the presence of a long alkyl chain attached to the thymidine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentadecylthymidine typically involves the alkylation of thymidine with a pentadecyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 3-Pentadecylthymidine can undergo various chemical reactions, including:
Oxidation: The long alkyl chain can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups on the thymidine moiety.
Substitution: The nucleoside can participate in substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or sulfonates in the presence of a strong base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyl chain can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-Pentadecylthymidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modifying DNA and RNA structures.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Pentadecylthymidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The long alkyl chain may disrupt the structure of DNA or RNA, leading to altered function and potentially inhibiting the replication of viruses or cancer cells. The molecular targets include enzymes involved in nucleic acid synthesis and repair.
Comparación Con Compuestos Similares
Thymidine: The parent compound, lacking the long alkyl chain.
3-Pentadecylcytidine: Another nucleoside analog with a similar alkyl chain but different nucleobase.
3-Pentadecyluridine: Similar structure but with uridine as the nucleobase.
Uniqueness: 3-Pentadecylthymidine is unique due to its specific combination of a thymidine moiety with a long alkyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
521277-48-5 |
|---|---|
Fórmula molecular |
C25H44N2O5 |
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3-pentadecylpyrimidine-2,4-dione |
InChI |
InChI=1S/C25H44N2O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-24(30)20(2)18-27(25(26)31)23-17-21(29)22(19-28)32-23/h18,21-23,28-29H,3-17,19H2,1-2H3/t21-,22+,23+/m0/s1 |
Clave InChI |
UBDNEHDKJHJJTJ-YTFSRNRJSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCN1C(=O)C(=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)C |
SMILES canónico |
CCCCCCCCCCCCCCCN1C(=O)C(=CN(C1=O)C2CC(C(O2)CO)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14234060.png)

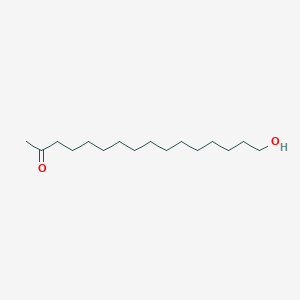
![2-[4-Methoxy-3-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B14234074.png)
![2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol](/img/structure/B14234077.png)

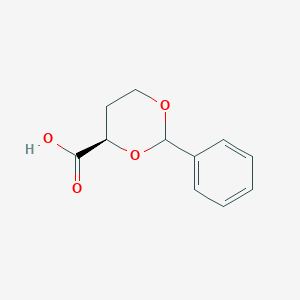
![6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14234107.png)
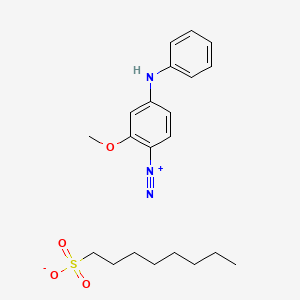
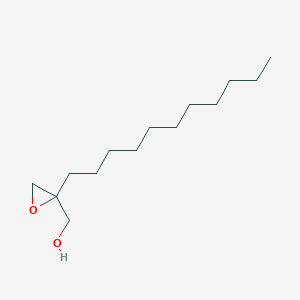
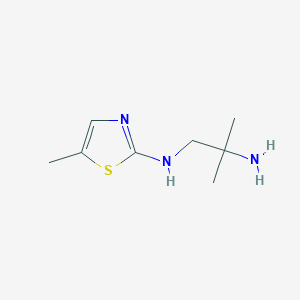
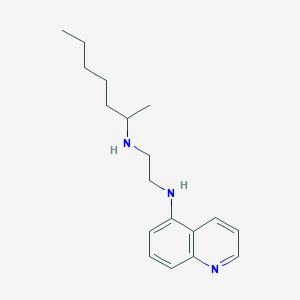
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2-(piperidin-1-yl)pyridine](/img/structure/B14234149.png)
![9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one](/img/structure/B14234162.png)
